molecular formula C4H5N3O2 B044430 5-Hydroxycytosine CAS No. 13484-95-2

5-Hydroxycytosine

Cat. No. B044430
CAS RN: 13484-95-2
M. Wt: 127.1 g/mol
InChI Key: NLLCDONDZDHLCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxymethylcytosine (5-HOMe)dC can be achieved through efficient chemical methods. One key approach involves the development of a new phosphoramidite building block, which allows for the efficient synthesis of (5-HOMe)dC containing DNA. This process includes a palladium-catalyzed formylation and simultaneous protection of hydroxyl and amino groups as a cyclic carbamate, enabling DNA synthesis under standard conditions and deprotection with dilute NaOH (Münzel, Globisch, Trindler, & Carell, 2010).

Molecular Structure Analysis

The structural analysis of RNA oligonucleotides containing 5-Hydroxymethylcytosine provides insights into its impact on RNA duplex stability and structure formation. Experiments have shown that the incorporation of hm5rC into RNA increases duplex stability and affects the hydration pattern and base pairing within the RNA structure, indicating a slight opening of the hm5rC-G pair compared to the unmodified C-G pair (Riml, Lusser, Ennifar, & Micura, 2017).

Chemical Reactions and Properties

The conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA is a significant chemical reaction involving TET1, a member of the TET protein family. This enzymatic process is crucial for the epigenetic regulation and involves the oxidation of 5mC to hmC, highlighting the role of TET proteins in modifying genomic DNA and influencing cell differentiation (Tahiliani et al., 2009).

Physical Properties Analysis

Quantification studies of 5-hydroxymethylcytosine in genomic DNA, such as through capillary hydrophilic-interaction liquid chromatography and quadrupole TOF mass spectrometry, provide critical insights into its physical properties and distribution in various tissues. These methods have revealed significant differences in hmC levels between healthy and tumor tissues, suggesting its potential as a biomarker for diseases like hepatocellular carcinoma (Chen et al., 2013).

Chemical Properties Analysis

The chemical properties of 5-hydroxymethylcytosine, such as its miscoding potential, have been investigated through studies showing how 5-OHC can lead to C → T transition mutations due to template instability in the replicative polymerase active site. These findings highlight the complex interplay between 5-hydroxymethylcytosine's chemical properties and its role in genetic stability and mutations (Zahn, Averill, Wallace, & Doublié, 2011).

Scientific Research Applications

  • Cancer Diagnostics and Prognostics : 5-hmC serves as a predictive indicator for various cancers such as hepatocellular carcinoma. Its levels are useful for detecting associated diseases and their progression, making it a potential biomarker for early detection and prognosis (Shukla, Sehgal, & Singh, 2015; Chen et al., 2013).

  • Neurological Research : It plays a role in transcriptional regulation in embryonic stem cells and contributes to the 'poised' chromatin signature found at developmentally-regulated genes. Its dysregulation could contribute to the molecular pathogenesis of neurodevelopmental disorders and depression (Pastor et al., 2011; Wang et al., 2012; Gross et al., 2017).

  • Epigenetic Research : Techniques like TALEs offer selectivity for 5-hmC at specific DNA sequences, expanding research in epigenetics. It's also essential in DNA demethylation processes in animals and contributes to retrotransposon silencing and mammalian development (Kubik, Batke, & Summerer, 2015; Ito et al., 2011; Tahiliani et al., 2009).

  • Technological Development in Detection : Novel methods such as the use of carbon nanotube field-effect transistors and solid-state nanopore assay for the quantification and detection of 5-hmC have been developed, enhancing its application in diagnostics and therapeutic monitoring (Yuan et al., 2016; Zahid et al., 2016).

Safety And Hazards

5-Hydroxycytosine may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCDONDZDHLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928775
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxycytosine

CAS RN

13484-95-2
Record name 6-Amino-5-hydroxy-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
C D'Ham, A Romieu, M Jaquinod, D Gasparutto… - Biochemistry, 1999 - ACS Publications
Oligonucleotides that contain a single modified pyrimidine, ie, thymine glycol (Tg), 5,6-dihydrothymine (DHT), and 5-hydroxycytosine (5-OHC) were synthesized in order to investigate …
Number of citations: 0 pubs.acs.org
AA Purmal, YW Kow, SS Wallace - Nucleic acids research, 1994 - academic.oup.com
… However, a major cytosine product, cytosine glycol, is not stable in aqueous solution and deaminates to form uracil glycol or dehydrates to form 5-hydroxycytosine (6,7). The 5-…
Number of citations: 0 academic.oup.com
P Pourquier, LM Ueng, J Fertala, D Wang… - Journal of Biological …, 1999 - ASBMB
We recently showed that abasic sites, uracil mismatches, nicks, and gaps can trap DNA topoisomerase I (top1) when these lesions are introduced in the vicinity of a top1 cleavage site (…
Number of citations: 0 www.jbc.org
Y Sakurai, T Yamaguchi, T Yoshida… - The Journal of …, 2022 - ACS Publications
Naturally occurring 5-hydroxycytosine ( 5-OH Cyt), which is associated with DNA damage, was recently found to reduce the hepatotoxicity of antisense oligonucleotides (ASOs) without …
Number of citations: 0 pubs.acs.org
KE Zahn, A Averill, SS Wallace, S Doublié - Biochemistry, 2011 - ACS Publications
5-Hydroxycytosine (5-OHC) is a stable oxidation product of cytosine associated with an increased frequency of C → T transition mutations. When this lesion escapes recognition by the …
Number of citations: 0 pubs.acs.org
A Galli, A Munnia, F Cellai, M Tarocchi, E Ceni… - International Journal of …, 2020 - mdpi.com
Molecular mechanisms underlying Hepatitis C virus (HCV)-associated hepatocellular carcinoma (HCC) pathogenesis are still unclear. Therefore, we analyzed the levels of 8-oxo-7,8-…
Number of citations: 0 www.mdpi.com
K Arashidani, N Iwamoto-Tanaka, M Muraoka… - Mutation Research …, 1998 - Elsevier
The induction of SCE by ribo- and deoxyribonucleosides of 8-hydroxyguanine, 5-hydroxycytosine, and 2-hydroxyadenine was tested using human peripheral blood lymphocytes. All of …
Number of citations: 0 www.sciencedirect.com
AA Purmal, GW Lampman, YW Kow - 1994 - osti.gov
Two major stable oxidation products of 2{prime}-deoxycytidine are 2{prime}-deoxy-5-hydroxycytidine (5-OHdC) and 2{prime}-deoxy-5-hydroxyuridine (5-OHdU). Because the 5-…
Number of citations: 0 www.osti.gov
K Hosoki, P Jaruga, T Itazawa… - Clinical & …, 2018 - Wiley Online Library
Background Ragweed pollen extract ( RWPE ) induces TLR 4‐ NF κB‐ CXCL ‐dependent recruitment of ROS ‐generating neutrophils to the airway and OGG 1 DNA glycosylase‐…
Number of citations: 0 onlinelibrary.wiley.com
P Cysewski - Journal of Molecular Structure: THEOCHEM, 1999 - Elsevier
The SCF ab initio quantum chemistry calculations of the 5-hydroxycytosine (5-OH-C) tautomer and its pairs with standard nucleic acid bases were performed. In the vapour state the keto…
Number of citations: 0 www.sciencedirect.com

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